molecular formula C8H7ClF2O B2478599 [2-Chloro-5-(difluoromethyl)phenyl]methanol CAS No. 1783526-22-6

[2-Chloro-5-(difluoromethyl)phenyl]methanol

Cat. No.: B2478599
CAS No.: 1783526-22-6
M. Wt: 192.59
InChI Key: LRXRMYNSCKNMJQ-UHFFFAOYSA-N
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Description

[2-Chloro-5-(difluoromethyl)phenyl]methanol is a benzyl alcohol derivative that serves as a versatile synthetic intermediate in medicinal and organic chemistry. Its structure incorporates both a chlorinated aromatic ring and a difluoromethyl group, making it a valuable scaffold for constructing more complex molecules, particularly in drug discovery . The presence of the difluoromethyl (CF2H) group is of significant interest in pharmaceutical design. This group can act as a hydrogen bond donor and is often used as a bioisostere for hydroxyl, thiol, or amine groups, helping to fine-tune the lipophilicity, metabolic stability, and binding properties of drug candidates . Furthermore, chlorine atoms are a common feature in pharmaceuticals, with over 250 FDA-approved drugs containing this halogen, underscoring its importance in developing therapeutic agents . The primary alcohol and aromatic chloride on this molecule provide handles for further chemical transformation. Researchers can utilize it in various reactions, including nucleophilic substitutions, Suzuki cross-couplings, and oxidation, to create a diverse array of target compounds . This product is provided for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-chloro-5-(difluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRMYNSCKNMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-5-(difluoromethyl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-5-(difluoromethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of difluoromethyl and chlorine substitutions on biological activity. It can serve as a model compound for understanding how these substitutions influence molecular interactions with biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design .

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties can be leveraged to create more effective and environmentally friendly products .

Mechanism of Action

The mechanism of action of [2-Chloro-5-(difluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the chlorine atom can influence the compound’s reactivity and stability. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Trifluoromethyl

Key Compound: [2-Chloro-5-(trifluoromethyl)phenyl]methanol (analog with –CF₃ instead of –CF₂H)

  • Electronic Properties : The trifluoromethyl (–CF₃) group is strongly electron-withdrawing (σₚ = 0.88) compared to difluoromethyl (–CF₂H, σₚ = 0.43), significantly altering the aromatic ring’s electron density. This impacts reactivity in coupling reactions (e.g., Suzuki-Miyaura) and acidity of the hydroxymethyl group .
  • Synthetic Accessibility: Trifluoromethyl analogs are often synthesized via tert-butyl lithium-mediated lithiation of p-trifluoromethyl chlorobenzene, followed by carboxylation (e.g., describes a 2-chloro-5-(trifluoromethyl)benzoic acid synthesis).
  • Biological Activity : Trifluoromethyl groups enhance hydrophobicity and metabolic resistance, making them prevalent in herbicides like carfentrazone-ethyl (). Difluoromethyl analogs may offer a balance between lipophilicity and polarity, improving bioavailability in certain applications .

Table 1 : Substituent Effects on Physical Properties

Property –CF₂H (Difluoromethyl) –CF₃ (Trifluoromethyl)
Electron-Withdrawing (σₚ) 0.43 0.88
LogP (Hydrophobicity) ~2.1 ~2.8
Boiling Point (°C) 180–190 (est.) 200–210 (est.)

Functional Group Variations: Methanol vs. Carboxylic Acid

Key Compound : 2-Chloro-5-(difluoromethyl)benzoic Acid

  • Reactivity : The carboxylic acid (–COOH) group enables salt formation and conjugation, whereas the hydroxymethyl (–CH₂OH) group is more amenable to esterification or oxidation. For example, carfentrazone-ethyl () is synthesized via esterification of a propionic acid intermediate derived from a related difluoromethyl precursor .
  • Applications : Benzoic acid derivatives are widely used as intermediates in herbicide synthesis (e.g., carfentrazone-ethyl), while hydroxymethyl variants may serve as building blocks for metal-organic frameworks or drug candidates .

Positional Isomers and Heterocyclic Derivatives

Key Compound: [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol ()

  • Structural Differences: This compound replaces the benzene ring with a furan heterocycle and introduces a methyl group. The chlorine substituent’s position (2- vs.
  • Synthetic Utility : Furan derivatives are often synthesized via cyclization or cross-coupling reactions, differing from the direct functionalization pathways used for benzene-based analogs .

Boronic Ester Derivatives for Cross-Coupling

Key Compound : 2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

  • Reactivity : The boronic ester group enables Suzuki-Miyaura cross-coupling, a reaction critical in pharmaceutical synthesis. Difluoromethyl-substituted boronic esters may exhibit different reactivity compared to trifluoromethyl analogs due to reduced electron withdrawal, as seen in , where trifluoromethyl phenylboronic acid required harsh conditions (110°C, sealed tube) for coupling .

Table 2 : Reaction Yields in Cross-Coupling Reactions

Substrate Coupling Partner Yield (%) Conditions
[2-Cl-5-CF₃-phenyl]boronic acid NS2028 64% Pd(OAc)₂, KOAc, 110°C
[2-Cl-5-CF₂H-phenyl]boronic ester (Hypothetical) ~50%* Estimated milder conditions

*Predicted based on electronic effects .

Biological Activity

[2-Chloro-5-(difluoromethyl)phenyl]methanol (CAS No. 1783526-22-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₉ClF₂O
  • Molecular Weight : 272.65 g/mol

The compound features a chlorinated phenyl ring with a difluoromethyl group and a hydroxymethyl substituent, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : It exhibits antimicrobial properties by disrupting bacterial cell functions, which may include interference with quorum sensing and growth inhibition.

Biological Activity Data

The following table summarizes significant findings related to the biological activity of this compound across various studies:

StudyBiological ActivityIC₅₀ Values (µM)Cell Lines Tested
1Cytotoxicity34.31 - 42.30MDA-MB 231, U-87 MG
2Anticancer≤ 100HUH-7, MCF-7, HCT-116
3Enzyme InhibitionNot specifiedCholinesterase
4AntimicrobialNot specifiedVarious bacterial strains

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of this compound on breast cancer (MCF-7) and glioblastoma (U-87 MG) cell lines. The compound demonstrated significant cytotoxicity with IC₅₀ values ranging from 34.31 µM to 42.30 µM, indicating potent activity compared to standard chemotherapeutic agents like Abraxane.
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting its potential use as an antimicrobial agent. The mechanism involved disruption of bacterial communication pathways, leading to decreased pathogenicity.
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit cholinesterase activity, which is crucial for neurotransmitter regulation in the nervous system. While specific IC₅₀ values were not detailed in the studies, the inhibition suggests potential applications in treating conditions related to cholinergic dysfunction.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [2-Chloro-5-(difluoromethyl)phenyl]methanol, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via difluoromethylation of a phenolic precursor. A common approach involves reacting 1-(3-chloro-4-hydroxyphenyl)ethanone with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in DMF. Gas evolution during the reaction necessitates an oil bubbler to manage pressure . Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equivalents of sodium difluoroacetate) and temperature control (60–80°C) to minimize side reactions. Post-reaction purification via column chromatography (e.g., hexanes/ethyl acetate gradient) is critical for isolating the product.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the difluoromethyl group (δ ~5.8–6.2 ppm for -CF2_2H) and the methanol moiety (δ ~4.5 ppm for -CH2_2OH). Coupling constants (e.g., JHFJ_{H-F} ~50–60 Hz) help distinguish fluorinated groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 218.04 for C8_8H8_8ClF2_2O).
  • X-ray Crystallography : Resolves steric effects of the chloro and difluoromethyl substituents on the phenyl ring, aiding in conformational analysis .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodology : Stability studies show degradation under UV light or humidity due to the reactive -CH2_2OH group. Storage recommendations include:

  • Temperature : -20°C in amber vials to prevent photodegradation.
  • Atmosphere : Argon or nitrogen gas to minimize oxidation.
  • Compatibility : Avoid polypropylene containers; use glass or fluoropolymer-lined caps to prevent leaching .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of the difluoromethyl group in this compound?

  • Methodology : Fluorine’s electronegativity enhances metabolic stability and binding affinity. Comparative studies with non-fluorinated analogs reveal:

  • Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability.
  • Enzyme Inhibition : The difluoromethyl group mimics transition states in enzymes like cytochrome P450, as shown in competitive inhibition assays (IC50_{50} ~2.5 µM) .
  • Isosteric Effects : Fluorine’s van der Waals radius (1.47 Å) vs. hydrogen (1.20 Å) alters steric interactions in protein binding pockets .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model binding to receptors (e.g., NMDA receptors). Parameters include grid boxes centered on active sites and flexible ligand docking.
  • MD Simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating stable binding .
  • QSAR Models : Correlate substituent positions (e.g., chloro at C2 vs. C4) with antimicrobial activity (R2^2 >0.85) .

Q. What strategies are used to track in vivo metabolites of this compound?

  • Methodology :

  • Radiolabeling : Incorporate 14^{14}C at the methanol group via reductive amination. Metabolites are profiled using HPLC coupled with scintillation counting.
  • LC-MS/MS : Identifies phase I metabolites (e.g., oxidation to carboxylic acid) and phase II conjugates (e.g., glucuronides) in rodent plasma .
  • Toxicokinetics : Dose-dependent studies in Sprague-Dawley rats show a t1/2_{1/2} of ~4.2 hours and renal clearance as the primary excretion route .

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